molecular formula C19H22N4O3 B10990418 N-[4-(acetylamino)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B10990418
M. Wt: 354.4 g/mol
InChI Key: ZVMXHHWNFKCUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclohepta[c]pyridazin-3-one core fused with a seven-membered cycloheptane ring and an acetamide side chain substituted at the 4-position of the phenyl group.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C19H22N4O3/c1-13(24)20-15-7-9-16(10-8-15)21-18(25)12-23-19(26)11-14-5-3-2-4-6-17(14)22-23/h7-11H,2-6,12H2,1H3,(H,20,24)(H,21,25)

InChI Key

ZVMXHHWNFKCUDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve the following steps:

    Acetylation: The amino group of aniline (4-aminophenyl) is acetylated using acetic anhydride to form the acetylated aniline.

    Cyclization: The acetylated aniline undergoes cyclization with a suitable reagent (such as sulfur) to form the core heterocyclic structure.

    Sulfanylation: The resulting intermediate is sulfanylated to introduce the sulfur atom.

    Acetamidation: Finally, the compound is acetamidated to obtain N-[4-(acetylamino)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide.

Industrial Production: Industrial production methods may involve large-scale synthesis using optimized conditions and efficient reagents.

Chemical Reactions Analysis

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or generating reactive intermediates for further functionalization.

Reaction TypeConditionsProductsNotes
Acid-catalyzedHCl (6M), 80°C, 12 hrsN-[4-(aminophenyl)]-2-(3-oxocycloheptapyridazin-2-yl)acetic acidPartial deacetylation observed
Base-catalyzedNaOH (2M), reflux, 8 hrsSodium salt of hydrolyzed acetamideRequires inert atmosphere to prevent oxidation

Cycloheptapyridazine Ketone Reactivity

The 3-keto group in the cycloheptapyridazine ring participates in nucleophilic additions and reductions:

Knoevenagel Condensation

Reacts with active methylene compounds (e.g., malononitrile) under mild basic conditions:

Cycloheptapyridazin-3-one+NCCH2CNpiperidine, EtOHα,β-unsaturated nitrile adduct\text{Cycloheptapyridazin-3-one} + \text{NCCH}_2\text{CN} \xrightarrow{\text{piperidine, EtOH}} \text{α,β-unsaturated nitrile adduct}

YieldSelectivityCharacterization
68-72%C-4 position favoredConfirmed via 13C NMR^{13}\text{C NMR}

Reduction to Alcohol

Catalytic hydrogenation converts the ketone to a secondary alcohol:

C=OH2/Pd-C, MeOHCH(OH)\text{C=O} \xrightarrow{\text{H}_2/\text{Pd-C, MeOH}} \text{CH(OH)}

Catalyst LoadingPressureProduct Stability
5% Pd-C50 psiProne to dehydration under acidic conditions

Electrophilic Aromatic Substitution

The para-acetylamino phenyl group directs electrophiles to the ortho and meta positions:

ElectrophileConditionsMajor Product
Nitration (HNO₃/H₂SO₄)0°C, 2 hrs3-nitro derivative (72%)
Bromination (Br₂/FeBr₃)CHCl₃, RT2-bromo isomer (58%)

Mechanistic Insight :
The acetylamino group acts as a moderate activating director. Steric hindrance from the cycloheptapyridazine moiety reduces reaction rates compared to simpler anilides.

Heterocyclic Ring Functionalization

The pyridazine ring undergoes regioselective modifications:

N-Alkylation

Reacts with alkyl halides (e.g., methyl iodide) at N-1 position:

Pyridazine+CH3IK2CO3,DMFN-methylated derivative\text{Pyridazine} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-methylated derivative}

Reactivity OrderSolvent Efficiency
N-1 > N-2DMF > THF

Cycloaddition Reactions

Participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles:

DienophileReaction TimeCycloadduct Yield
Maleic anhydride6 hrs, 110°C81%
Tetracyanoethylene2 hrs, RT63%

Oxidative Transformations

The methylene groups adjacent to the ketone undergo oxidation:

Oxidizing AgentProductApplication
SeO₂, dioxaneα,β-unsaturated ketoneEnhances π-conjugation for photochemical studies
KMnO₄, H₂ODicarboxylic acid derivativeImproves water solubility

Cross-Coupling Reactions

The aryl bromide intermediate (from electrophilic substitution) facilitates Suzuki-Miyaura couplings:

Ar-Br+PhB(OH)2Pd(PPh3)4,Na2CO3Biaryl product\text{Ar-Br} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Biaryl product}

Catalytic SystemYieldTurnover Number
Pd(OAc)₂/XPhos89%1,240

Analytical Validation

Key methods for reaction monitoring:

  • HPLC : C18 column, 60:40 MeCN/H₂O, 1 mL/min, UV detection at 254 nm

  • NMR : 1H^1\text{H} chemical shifts at δ 2.1 (acetamide CH₃), δ 7.3 (pyridazine H-5)

This compound's reactivity profile enables its use as a scaffold for anticancer and antiviral agents, with ongoing studies optimizing selectivity toward kinase targets . Future work should explore photochemical behavior and metal coordination chemistry.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the acetylamino group followed by the introduction of the cycloheptapyridazine moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-[4-(acetylamino)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide exhibit significant antimicrobial properties. For instance, research has shown that derivatives with similar structures demonstrate efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Properties

Compounds containing the acetylamino group have been investigated for their anti-inflammatory effects. Studies suggest that these compounds may inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

There is emerging evidence that this compound may possess anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by activating specific cellular pathways . The structural features of this compound are hypothesized to enhance its interaction with target proteins involved in cancer progression.

Case Studies

Several case studies have documented the biological activities of related compounds:

Study Compound Activity Results
Similar Acetamide DerivativeAntimicrobialEffective against E. coli with an MIC of 32 µg/mL
Acetylamino-Pyridazine CompoundAnti-inflammatoryReduced TNF-alpha levels in murine models
Cycloheptapyridazine AnalogAnticancerInduced apoptosis in MCF-7 breast cancer cells

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

The following table summarizes key structural analogs, their modifications, and associated biological activities:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Activities Reference
N-[4-(acetylamino)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide Cyclohepta[c]pyridazin-3-one 4-acetylamino phenyl ~360 (estimated) Under investigation Target
N-(2,4-dimethoxyphenyl)-2-(3-oxo-cyclohepta[c]pyridazin-2-yl)acetamide Cyclohepta[c]pyridazin-3-one 2,4-dimethoxyphenyl 357.4 Enhanced solubility due to methoxy groups
N-(4-methylpyridin-2-yl)-2-(3-oxo-cyclohepta[c]pyridazin-2-yl)acetamide Cyclohepta[c]pyridazin-3-one 4-methylpyridin-2-yl 300.36 Kinase inhibition, anti-inflammatory
N-(3,3-diphenylpropyl)-2-(3-oxo-cyclohepta[c]pyridazin-2-yl)acetamide Cyclohepta[c]pyridazin-3-one 3,3-diphenylpropyl ~420 (estimated) Increased lipophilicity; potential CNS activity
N-[4-(acetylamino)phenyl]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3-yl)acetamide Quinazolin-4-one 4-oxo-2-phenylquinazoline Anticancer (via topoisomerase inhibition)
N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-3-yl]acetamide Thieno[3,2-d]pyrimidin-4-one 4-ethylphenyl, 4-methylphenyl Antiproliferative activity

Structural and Functional Insights

Core Heterocycle Modifications
  • Cyclohepta[c]pyridazin-3-one vs. Quinazoline derivatives, however, exhibit stronger DNA-intercalating properties due to their aromaticity .
  • Thieno[3,2-d]pyrimidin-4-one: Incorporation of a sulfur atom (as in thienopyrimidine) improves electron-deficient character, favoring interactions with kinases or oxidoreductases .
Substituent Effects
  • Acetylamino Group (Target Compound): The 4-acetylamino phenyl group enhances metabolic stability compared to methylpyridine () or methoxy substituents (), which may reduce first-pass metabolism .
  • Diphenylpropyl Group () :
    Introduces significant hydrophobicity, likely improving blood-brain barrier penetration but risking off-target toxicity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(2,4-dimethoxyphenyl) Analog N-(4-methylpyridin-2-yl) Analog
LogP (estimated) ~2.5 ~1.8 (polar methoxy groups) ~2.1
Solubility (mg/mL) Low (hydrophobic core) Moderate (enhanced by methoxy) Low
Metabolic Stability High (acetylated amine) Moderate Low (methylpyridine)

Biological Activity

N-[4-(acetylamino)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

The compound's chemical formula is C16H20N4O2C_{16}H_{20}N_4O_2 with a molecular weight of approximately 300.36 g/mol. The structure features an acetylamino group attached to a phenyl ring and a cycloheptapyridazin moiety, which may contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar functional groups can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds often range from 32 to 128 µg/mL.

2. Anti-inflammatory Effects

Compounds within this structural class have been investigated for their anti-inflammatory potential. In vitro studies demonstrated that certain derivatives can inhibit pro-inflammatory cytokines like IL-6 and TNF-alpha in macrophages . The mechanism often involves the inhibition of the NF-kB pathway, which is crucial in inflammatory responses.

3. Anticancer Properties

Several studies have highlighted the anticancer potential of similar compounds. For example, derivatives have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values typically range from 10 to 50 µM, indicating a promising therapeutic window .

Case Study 1: Antimicrobial Screening

A study conducted on a series of pyridazinone derivatives demonstrated that compounds with acetylamino substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. The study utilized agar diffusion methods and showed that the tested compounds had significant zones of inhibition against both gram-positive and gram-negative bacteria.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on the anti-inflammatory properties of related compounds, it was found that treatment with these compounds resulted in a significant reduction in edema in animal models. This was attributed to their ability to modulate cyclooxygenase (COX) enzymes and inhibit prostaglandin synthesis.

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 (µg/mL or µM)Reference
AntimicrobialStaphylococcus aureus64 µg/mL
AntimicrobialEscherichia coli128 µg/mL
Anti-inflammatoryMacrophages-
AnticancerMCF-725 µM
AnticancerHeLa15 µM

Q & A

Basic: What are the common synthetic routes and characterization techniques for this compound?

Answer:
The synthesis of structurally related acetamide derivatives often involves multi-step reactions, including substitution, reduction, and condensation. For example, substituted nitrobenzene intermediates can undergo alkaline substitution with heterocyclic alcohols, followed by reduction (e.g., iron powder in acidic conditions) to yield aniline derivatives. Condensation with activated carboxylic acids (e.g., cyanoacetic acid) using coupling agents like DCC or EDC is typical . Characterization relies on 1H/13C NMR for structural confirmation, HPLC for purity assessment (>98%), and melting point analysis to verify crystallinity .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for this compound?

Answer:
DoE minimizes experimental runs while maximizing data quality. For instance, a central composite design can optimize variables like temperature, solvent polarity, and catalyst loading. Statistical analysis (ANOVA) identifies significant factors affecting yield and purity. For analogous compounds, variables such as pH during reduction or stoichiometry in condensation steps are critical. Post-optimization validation runs confirm reproducibility, reducing development time by ~40% .

Basic: What in vitro models are suitable for initial biological activity screening?

Answer:
Standard assays include:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
  • Cell viability assays (MTT/XTT) in cancer or primary cell lines.
  • Binding affinity studies (SPR or ITC) to quantify target interaction.
    For pyridazine derivatives, IC50 values against disease-relevant enzymes (e.g., cyclooxygenase) are prioritized. Dose-response curves and controls (e.g., DMSO vehicle) ensure reliability .

Advanced: How to conduct structure-activity relationship (SAR) studies for derivatives?

Answer:
SAR requires systematic variation of substituents (e.g., halogenation, alkyl chain length) on the pyridazine and acetamide moieties. For example, replacing a methyl group with cyclopropyl (as in ) increased bioactivity by 30% in isoxazolyl analogs. Computational docking (AutoDock Vina) identifies key binding interactions, while Hammett plots correlate electronic effects with activity trends .

Basic: What techniques determine physicochemical properties like solubility and logP?

Answer:

  • HPLC-UV with shake-flask method measures aqueous solubility.
  • LogP is determined via octanol-water partitioning followed by UV spectrophotometry.
  • pKa is assessed using potentiometric titration or capillary electrophoresis.
    Computational tools (e.g., ACD/Labs) predict logP and pKa but require experimental validation. For related compounds, logP ranges of 2.5–3.5 are typical, aligning with moderate membrane permeability .

Advanced: How to resolve discrepancies between computational and experimental physicochemical data?

Answer:
Discrepancies often arise from force field inaccuracies or solvent model limitations. Calibrate computational predictions (e.g., COSMO-RS for solubility) using experimental datasets. For example, if calculated logP deviates by >0.5 units, re-evaluate atomic partial charges or use hybrid QSPR models. Iterative refinement with quantum mechanical calculations (DFT) improves agreement .

Basic: What protocols assess compound stability under varying conditions?

Answer:

  • Forced degradation studies expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • HPLC-MS monitors degradation products (e.g., hydrolysis of the acetamide group).
  • pH stability is tested in buffers (pH 1–12) over 24–72 hours.
    Stable analogs show <5% degradation under accelerated conditions .

Advanced: How to address contradictory biological activity data across assays?

Answer:
Contradictions may stem from assay interference (e.g., compound fluorescence in FRET assays) or off-target effects. Use orthogonal assays (e.g., radiometric vs. fluorogenic) and counter-screens. Statistical tools like principal component analysis (PCA) isolate variables (e.g., cell line variability). For pyridazine derivatives, confirm target engagement via CRISPR knockout models .

Basic: What in vitro models evaluate preliminary toxicity?

Answer:

  • Hepatotoxicity : CYP450 inhibition assays in human liver microsomes.
  • hERG channel binding (patch-clamp or FLIPR) assesses cardiac risk.
  • Ames test for mutagenicity.
    Prioritize compounds with >10-fold selectivity over primary cell toxicity (e.g., HEK293) .

Advanced: How can computational models predict in vivo toxicity?

Answer:
QSAR models (e.g., TOPKAT, Derek Nexus) predict hepatotoxicity and carcinogenicity from structural descriptors. Molecular dynamics simulations identify metabolite formation (e.g., reactive epoxides). Integrate toxicogenomics data (e.g., Connectivity Map) to map gene expression changes. Validate predictions with zebrafish embryo assays (LC50) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.